molecular formula C15H25NO2Si B14228050 Silacyclopentan-1-ol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]- CAS No. 521059-21-2

Silacyclopentan-1-ol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-

Katalognummer: B14228050
CAS-Nummer: 521059-21-2
Molekulargewicht: 279.45 g/mol
InChI-Schlüssel: NPHHKEQIFWZXEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Silacyclopentan-1-ol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]- is a silicon-containing compound that has garnered interest due to its unique chemical structure and potential applications in various fields This compound is a derivative of silacyclopentane, where a hydroxyl group and a substituted ethyl group are attached to the silicon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Silacyclopentan-1-ol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]- typically involves multi-step reactions starting from tetrachlorosilane or tetramethoxysilaneThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. The choice of raw materials and reaction conditions is optimized to minimize costs and environmental impact while maximizing yield.

Analyse Chemischer Reaktionen

Types of Reactions

Silacyclopentan-1-ol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Silacyclopentan-1-ol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]- has several scientific research applications:

Wirkmechanismus

The mechanism by which Silacyclopentan-1-ol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]- exerts its effects involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with neurotransmitter receptors, while the methoxyphenyl group can enhance its binding affinity. These interactions can modulate neurotransmitter levels and influence various physiological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Silacyclopentan-1-ol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]- is unique due to the presence of the silicon atom, which imparts distinct chemical properties and potential applications. The silicon atom can enhance the compound’s stability and reactivity, making it a valuable tool in various scientific and industrial fields.

Eigenschaften

CAS-Nummer

521059-21-2

Molekularformel

C15H25NO2Si

Molekulargewicht

279.45 g/mol

IUPAC-Name

2-(1-hydroxysilolan-1-yl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine

InChI

InChI=1S/C15H25NO2Si/c1-16(2)12-15(19(17)10-4-5-11-19)13-6-8-14(18-3)9-7-13/h6-9,15,17H,4-5,10-12H2,1-3H3

InChI-Schlüssel

NPHHKEQIFWZXEX-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CC(C1=CC=C(C=C1)OC)[Si]2(CCCC2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.